Bemcentinib

Overview

Description

Bemcentinib, also known as BGB324 or R428, is an experimental oral small molecule that inhibits AXL kinase . It was licensed from Rigel Pharmaceuticals by BerGenBio and is currently undergoing six Phase II trials in various solid and hematological tumors as monotherapy and in combination with immunotherapy, chemotherapy, and targeted therapeutics .

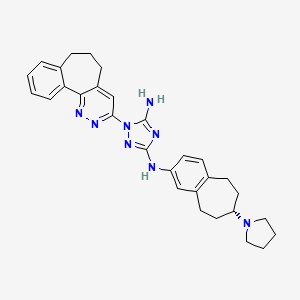

Molecular Structure Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Physical And Chemical Properties Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It is soluble in DMSO at 60 mg/mL .

Scientific Research Applications

Treatment of Acute Myeloblastic Leukemia (AML)

Bemcentinib is under investigation in phase II trials for the treatment of acute myeloblastic leukemia. It has shown potential in addressing secondary acute myeloblastic leukemia (sAML) (Bumm, Folwaczny, & Wölfle, 2020).

Combination Therapy for Metastatic Melanoma

The efficacy of Bemcentinib is being explored in combination with dabrafenib/trametinib or pembrolizumab in patients with metastatic melanoma. This research is focused on improving the overall response rate and duration of response compared to standard therapies (Straume et al., 2018).

Production for Clinical Use

BerGenBio, a Norwegian biotech firm, has collaborated with Piramal Pharma Solutions for the production of Bemcentinib. This collaboration is crucial for its development as a medication for treating elderly patients with relapsed acute myeloid leukemia (Mullin, 2019).

Role in Mitochondrial Dysfunction in Renal Fibrosis

Bemcentinib has been shown to alleviate mitochondrial dysfunction in renal fibrosis, highlighting its potential in treating chronic kidney disease (CKD). It affects pathways related to oxidative phosphorylation and fatty acid oxidation, among others (Hoel et al., 2021).

Chemotherapy for Pancreatic Cancer

A clinical trial investigated the combination of Bemcentinib with gemcitabine/cisplatin/nabpaclitaxel for patients with advanced pancreatic cancer. It focused on the complete response rate and overall survival, among other parameters (Beg et al., 2019).

Clinical Trials in Solid Tumours and Myeloid Malignancies

Bemcentinib is being evaluated in several phase II clinical trials for its effectiveness against solid tumors and myeloid malignancies. This includes its impact on plasma soluble, shed form of the AXL receptor (Loges et al., 2018).

Immunomodulatory Activity in Acute Myeloid Leukemia or Myelodysplastic Syndrome

Bemcentinib has shown potential in modulating the immune system, particularly in cases of relapsed AML or MDS. Its ability to alter T- and B-cell repertoires has been a focus of investigation (Loges et al., 2018).

Combination with LDAC or Decitabine in AML

Bemcentinib in combination with low-dose cytarabine (LDAC) and decitabine showed anti-leukaemic activity in AML patients unfit for intensive chemotherapy. This includes patients with de novo and relapsed AML (Loges et al., 2019).

Study with Pembrolizumab in Advanced NSCLC

A study combined Bemcentinib with pembrolizumab for previously-treated stage IV lung adenocarcinoma patients. The focus was on overall response rate and safety profile (Spicer et al., 2020).

Targeting Macrophage and Mesangial Cells in Renal Fibrosis

Bemcentinib was found to target macrophages and mesangial cells, delaying the progression of kidney fibrosis in a mouse model. This suggests its potential for treating kidney disease (Grøndal et al., 2022).

Phase I Study with Docetaxel in NSCLC

A phase I study assessed the combination of Bemcentinib with docetaxel in advanced non-small cell lung cancer (NSCLC), showing evidence of anti-tumor activity (Bhalla et al., 2022).

Future Directions

Bemcentinib is currently undergoing Phase II clinical trials for non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), acute myeloid leukemia / myelodysplastic syndrome (AML/MDS), melanoma and metastatic pancreatic cancer . In November 2021, the FDA granted Bemcentinib and PD-1 drug Pembrolizumab fast-track designation for the treatment of late-stage patients with STK11 mutation and metastatic non-small cell lung cancer .

properties

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bemcentinib | |

CAS RN |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)